tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate
Description
tert-Butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate is an organic compound featuring a tert-butyl ester group, a propanoate backbone, and a (pyridin-3-yl)methylamino substituent. Its structure combines a pyridine ring (a heteroaromatic system with a nitrogen atom at the 3-position) and a tertiary amine linked via a methylene bridge. The tert-butyl group confers steric bulk and hydrolytic stability, making the compound resistant to premature degradation under acidic or basic conditions .
Key structural attributes:
- Pyridin-3-yl group: Enhances solubility in polar solvents and participates in hydrogen bonding or π-π interactions.
- Tert-butyl ester: Increases lipophilicity and stability compared to methyl or ethyl esters.
- Propanoate linker: Provides flexibility for functionalization at the amino group.
Properties
IUPAC Name |
tert-butyl 3-(pyridin-3-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)6-8-15-10-11-5-4-7-14-9-11/h4-5,7,9,15H,6,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJMJNHVQLIDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with pyridin-3-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
tert-Butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate can be compared to related compounds, focusing on substituents, reactivity, and applications. Below is a detailed analysis supported by evidence:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Ester Group Variations: The tert-butyl ester in the target compound enhances stability compared to methyl esters (e.g., Methyl 2-methyl-3-{[(pyridin-3-yl)methyl]amino}propanoate), which are more prone to hydrolysis . Sodium carboxylate derivatives (e.g., L1 in ) exhibit ionic character, improving solubility in aqueous systems for catalytic applications .
Amino Group Modifications: The (pyridin-3-yl)methylamino group enables metal coordination (e.g., with cobalt or palladium), whereas benzyl(methyl)amino derivatives () prioritize steric shielding in catalysis . Trifluoromethyl-substituted pyridine analogs () show enhanced metabolic stability and electron-withdrawing effects, critical for pharmacokinetics .
Catalytic vs. Pharmaceutical Utility :
- Phosphine-containing analogs (L1–L5 in ) act as ligands in hydrosilylation reactions, leveraging P,N-chelation for electron donation .
- Boc-protected variants () are intermediates in peptide synthesis, where steric protection of amines is essential .
Steric and Electronic Effects :
- tert-Butyl groups reduce reactivity at the ester carbonyl, slowing nucleophilic attacks, whereas smaller esters (methyl/ethyl) favor faster reactions .
- Pyridine rings with electron-withdrawing groups (e.g., CF₃ in ) alter electronic density, affecting binding affinity in drug-receptor interactions .
Biological Activity
Tert-butyl 3-{[(pyridin-3-yl)methyl]amino}propanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H22N2O2. It features a tert-butyl ester group, a pyridin-3-ylmethyl moiety, and an amino propanoate backbone. This unique structure contributes to its biological activity.
Target Interaction
The primary target for this compound is the sterol 14-alpha demethylase (CYP51) protein, which plays a crucial role in sterol biosynthesis. By inhibiting CYP51, the compound disrupts the sterol biosynthesis pathway, leading to alterations in cell membrane structure and function.
Biochemical Pathways
The compound has been shown to interact with various enzymes and proteins, including voltage-gated sodium channels and collapse response mediator protein 2 (CRMP2). These interactions influence cellular signaling pathways and gene expression, affecting overall cellular metabolism.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer activities. In vitro studies have demonstrated its potency against various cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been particularly noted.
Case Studies
-
Anticancer Activity
A study evaluated the compound's effects on human cancer cell lines, revealing significant cytotoxicity with an IC50 value in the low micromolar range. This suggests that it may serve as a lead compound for developing new anticancer therapies. -
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Chlamydia species. Results indicated selective activity against this pathogen, highlighting its potential for developing targeted antibiotics .
Interaction with Cellular Targets
The compound's interaction with voltage-gated sodium channels enhances slow inactivation, impacting cellular signaling. Additionally, its binding affinity for CRMP2 indicates a role in modulating neurogenic processes.
Temporal Effects
In laboratory settings, the stability and degradation of this compound have been studied over time. The compound's effects can vary based on concentration and exposure duration, necessitating further research into its pharmacokinetics.
Comparative Analysis
| Compound Name | Biological Activity | Target Protein | IC50 (µM) |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | CYP51 | Low µM |
| Tert-butyl 2-methyl-3-{[(pyridin-4-yl)methyl]amino}propanoate | Moderate Anticancer | Not specified | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
